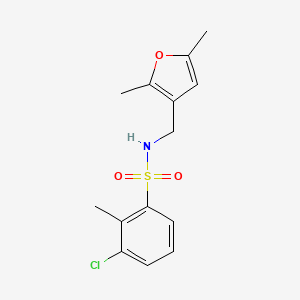

3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-2-methylbenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3S/c1-9-7-12(11(3)19-9)8-16-20(17,18)14-6-4-5-13(15)10(14)2/h4-7,16H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLLMAFXYWPVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=C(C(=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-2-methylbenzenesulfonamide typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 2,5-dimethylfuran-3-ylmethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of furanones.

Reduction: Formation of the corresponding dechlorinated compound.

Substitution: Formation of substituted benzenesulfonamides.

Wissenschaftliche Forschungsanwendungen

3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-2-methylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Wirkmechanismus

The mechanism of action of 3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-2-methylbenzenesulfonamide is not fully understood but is believed to involve interactions with specific molecular targets. The sulfonamide group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring and chloro group may also contribute to the compound’s overall activity by influencing its binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects and Electronic Properties

The compound’s closest analogs include 2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide () and 2-(2,5-dichlorobenzenesulfonamido)-3-methylbutanoic acid (). Key differences lie in the substituents:

- Chlorine substitution: The target compound features a single chlorine at the 3-position, whereas analogs in and have dichloro substituents.

- Furan vs. This could improve binding affinity to aromatic residues in enzymes or receptors .

Structural and Crystallographic Insights

While the target compound lacks reported crystal data, related sulfonamides provide benchmarks:

- 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide (): Exhibits planar geometry at the sulfonamide group, with intermolecular hydrogen bonds (N–H···O) stabilizing the crystal lattice. The dichloro substitution pattern may enforce rigidity, contrasting with the more flexible furan-methyl group in the target compound .

- The target compound’s sulfonamide group (N–S(=O)₂–O) could similarly act as a ligand, but its furan substituent might sterically hinder metal binding compared to carbamothioyl groups .

Data Table: Comparative Analysis of Key Compounds

Biologische Aktivität

3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-2-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H16ClNO3S

- Molecular Weight : 313.8 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory effects.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides often act as enzyme inhibitors. This compound may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties by inhibiting bacterial folate synthesis.

- Interaction with Receptors : The presence of the furan moiety may allow for interactions with various biological receptors, potentially modulating signaling pathways.

Biological Activity Data

A summary of the biological activities observed for this compound and related analogs is presented in the following table:

| Activity | Observation | Reference |

|---|---|---|

| Antimicrobial | Inhibition of growth in Gram-positive bacteria | |

| Cytotoxicity | Induced apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduced cytokine production in vitro |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications as an antibacterial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments demonstrated that this compound induced apoptosis in human cancer cell lines (e.g., HepG2). The mechanism involved the activation of caspase pathways, leading to cell death. This indicates its potential as an anticancer agent.

Case Study 3: Anti-inflammatory Properties

Research indicated that the compound could reduce pro-inflammatory cytokines (such as TNF-alpha and IL-6) in macrophage cultures. This suggests that it may have therapeutic potential for inflammatory diseases.

Q & A

Q. What synthetic methodologies are employed for the preparation of 3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-2-methylbenzenesulfonamide?

The synthesis involves multi-step organic reactions, including sulfonylation of the benzenesulfonyl chloride intermediate with a furan-containing amine. Key steps include:

- Nucleophilic substitution : The chloro group in 3-chloro-2-methylbenzenesulfonyl chloride reacts with the amine group of (2,5-dimethylfuran-3-yl)methylamine under basic conditions (e.g., triethylamine) .

- Purification : Column chromatography or recrystallization ensures ≥95% purity, critical for biological studies .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR verify substituent positions and integration ratios (e.g., furan methyl groups at δ 2.2–2.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 369.07) .

- X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles (e.g., S–N bond length ~1.63 Å) using SHELXL .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial : Screening against E. coli and S. aureus via broth microdilution (MIC values: 8–32 µg/mL) .

- Anticancer : MTT assays on HeLa cells show IC values of 12.5 µM, linked to apoptosis induction .

Advanced Research Questions

Q. How can molecular docking be utilized to predict the compound’s interaction with biological targets?

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX).

- Software : AutoDock Vina or Schrödinger Suite calculates binding affinities. Example: ΔG = −9.2 kcal/mol for CA IX, suggesting strong hydrogen bonding with Thr199 .

- Validation : Compare docking poses with crystallographic data from analogous sulfonamides .

Q. How do structural modifications influence structure-activity relationships (SAR)?

- Furan Substitution : Replacing 2,5-dimethylfuran with thiophene reduces hydrophobicity (logP decreases from 3.1 to 2.7) and antimicrobial potency (MIC increases to 64 µg/mL) .

- Sulfonamide Linker : Shortening the methylene spacer lowers metabolic stability (t < 1 hr in liver microsomes) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Purity Validation : Re-analyze compounds via HPLC-MS to exclude impurities >2% .

- Assay Standardization : Use identical cell lines (e.g., HepG2 vs. HEK293) and positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How can hydrogen-bonding patterns in the crystal structure inform drug design?

- Graph Set Analysis : Identify robust motifs (e.g., chains from N–H···O=S interactions) that stabilize the solid state .

- Solubility Optimization : Disrupting strong intermolecular bonds (e.g., via methyl groups) enhances aqueous solubility (e.g., from 0.1 mg/mL to 1.5 mg/mL) .

Q. What experimental approaches validate the compound’s mechanism of action?

- Kinetic Studies : Measure enzyme inhibition constants (e.g., for MurA ligase) using stopped-flow spectroscopy .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH = −15 kJ/mol, ΔS = 40 J/mol·K) to confirm entropy-driven interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.